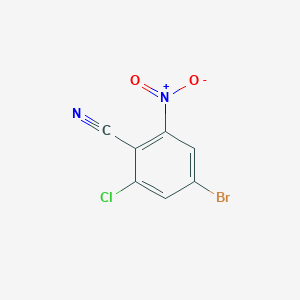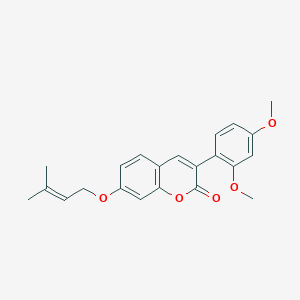
2,3-Dihydrobenzofuran-7-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs eco-friendly methods such as fast pyrolysis of biomass. For instance, Dendrocalamus asper biomass can be used to produce 2,3-dihydrobenzofuran through fast pyrolysis, which is then further processed to obtain the sulfonyl fluoride derivative .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form sulfonate esters or sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Scientific Research Applications
2,3-Dihydrobenzofuran-7-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride involves its interaction with specific molecular targets. The compound forms covalent bonds with amino acid residues such as lysine, tyrosine, and histidine in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A precursor to the sulfonyl fluoride derivative, known for its pharmacological activities.
Benzofuran: A parent compound with diverse biological activities.
Benzothiophene: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in covalent drug design and as a biochemical probe .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWNNTKDNDIDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(dimethylamino)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2713093.png)

![N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2713096.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)

![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)
![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)
methanone](/img/structure/B2713107.png)



![2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B2713116.png)
